molecular formula C7H6ClN3O2 B13344976 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B13344976
M. Wt: 199.59 g/mol
InChI Key: WFKMKZYNSHQZIR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a chloromethyl group, a methylisoxazole ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole typically involves the reaction of 5-methylisoxazole with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.

Scientific Research Applications

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the oxadiazole and isoxazole rings may interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.

    5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxazole: Lacks the diazole ring, making it a simpler structure.

Uniqueness

5-(Chloromethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole is unique due to its combination of a chloromethyl group and two heterocyclic rings, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

5-(chloromethyl)-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C7H6ClN3O2/c1-4-2-5(10-12-4)7-9-6(3-8)13-11-7/h2H,3H2,1H3

InChI Key

WFKMKZYNSHQZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CCl

Origin of Product

United States

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